molecular formula C14H14N6O2 B11830804 N-(7-(2-Aminoethyl)-6-hydroxy-7H-purin-2-yl)benzamide CAS No. 138753-80-7

N-(7-(2-Aminoethyl)-6-hydroxy-7H-purin-2-yl)benzamide

Cat. No.: B11830804
CAS No.: 138753-80-7
M. Wt: 298.30 g/mol
InChI Key: KUWJGUZLWKIVAY-UHFFFAOYSA-N
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Description

N-(7-(2-Aminoethyl)-6-oxo-6,7-dihydro-1H-purin-2-yl)benzamide is a complex organic compound that features a purine ring system fused with a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-(2-Aminoethyl)-6-oxo-6,7-dihydro-1H-purin-2-yl)benzamide typically involves multi-step organic reactions. One common method involves the condensation of a purine derivative with a benzamide derivative under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-(7-(2-Aminoethyl)-6-oxo-6,7-dihydro-1H-purin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.

Scientific Research Applications

N-(7-(2-Aminoethyl)-6-oxo-6,7-dihydro-1H-purin-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-viral properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(7-(2-Aminoethyl)-6-oxo-6,7-dihydro-1H-purin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Aminoethyl)benzamide: A simpler analogue with similar structural features.

    N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: Another compound with an aminoethyl group, used in different applications.

Uniqueness

N-(7-(2-Aminoethyl)-6-oxo-6,7-dihydro-1H-purin-2-yl)benzamide is unique due to its fused purine-benzamide structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized research and industrial applications.

Properties

CAS No.

138753-80-7

Molecular Formula

C14H14N6O2

Molecular Weight

298.30 g/mol

IUPAC Name

N-[7-(2-aminoethyl)-6-oxo-1H-purin-2-yl]benzamide

InChI

InChI=1S/C14H14N6O2/c15-6-7-20-8-16-11-10(20)13(22)19-14(17-11)18-12(21)9-4-2-1-3-5-9/h1-5,8H,6-7,15H2,(H2,17,18,19,21,22)

InChI Key

KUWJGUZLWKIVAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC3=C(C(=O)N2)N(C=N3)CCN

Origin of Product

United States

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